molecular formula C19H22N6OS B2714714 1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-09-0

1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2714714
CAS RN: 863459-09-0
M. Wt: 382.49
InChI Key: KBZOMNUUNIANKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

The synthesis of derivatives related to this compound, such as pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, has been explored for their potential biological activities. For instance, compounds have been designed and synthesized with the aim of inhibiting enzymes like 15-lipoxygenase, which play roles in various physiological and pathological processes (Asghari et al., 2016). The exploration into these compounds extends to their antimicrobial properties, where novel derivatives have been synthesized and evaluated against bacterial and fungal species, showing moderate effects in some cases (Abdel‐Aziz et al., 2008).

Anticancer Potential

Further investigations into structurally related compounds include their potential as anticancer agents. This research avenue is exemplified by the synthesis of new 3-heteroarylindoles, evaluated for their activity against human breast carcinoma cell lines, indicating that some synthesized compounds exhibit moderate to high anticancer activity (Abdelhamid et al., 2016).

Chemical Characterization and Synthetic Methods

Studies on the chemical characterization and development of synthetic methods for these compounds are also significant. The synthetic versatility of certain intermediates for obtaining triazolopyrimidines, where the reaction conditions can influence the final product, underscores the importance of synthetic strategies in accessing a variety of heterocyclic compounds with potential pharmacological activities (Zanatta et al., 2018).

Antimicrobial Evaluation

The antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidines against various microbial strains has been conducted, revealing that some derivatives possess mild activities. This exploration into their antimicrobial potential further highlights the broad spectrum of biological activities these compounds may offer (Gomha et al., 2018).

properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-13-3-5-15(6-4-13)25-18-17(22-23-25)19(21-12-20-18)27-11-16(26)24-9-7-14(2)8-10-24/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOMNUUNIANKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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